![molecular formula C23H20ClF3N4O2 B2447493 1-[2-(4-chloro-2-methylphenoxy)pyridine-3-carbonyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine CAS No. 497060-29-4](/img/structure/B2447493.png)
1-[2-(4-chloro-2-methylphenoxy)pyridine-3-carbonyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(4-chloro-2-methylphenoxy)pyridine-3-carbonyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine is a complex organic compound known for its unique chemical structure and potential applications in various fields
Preparation Methods
The synthesis of 1-[2-(4-chloro-2-methylphenoxy)pyridine-3-carbonyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Phenoxy Group: This step involves the reaction of 4-chloro-2-methylphenol with a suitable pyridine derivative under controlled conditions to form the phenoxy-pyridine intermediate.
Introduction of the Piperazinyl Group: The intermediate is then reacted with 4-[5-(trifluoromethyl)pyridin-2-yl]piperazine in the presence of a coupling agent to form the final product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize by-products.
Chemical Reactions Analysis
1-[2-(4-chloro-2-methylphenoxy)pyridine-3-carbonyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The chloro and trifluoromethyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures (e.g., 0-100°C). Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[2-(4-chloro-2-methylphenoxy)pyridine-3-carbonyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[2-(4-chloro-2-methylphenoxy)pyridine-3-carbonyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-[2-(4-chloro-2-methylphenoxy)pyridine-3-carbonyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine can be compared with similar compounds, such as:
Cresols: These are methylphenol derivatives with similar phenolic structures but lack the pyridinyl and piperazinyl groups.
Pyridine Derivatives: Compounds like 1-(2-methoxy-2-oxoethyl)-2-methylpyridinium chloride share the pyridine core but differ in functional groups and overall structure.
Phenoxy Compounds: These compounds contain the phenoxy group but may vary in other substituents and overall molecular architecture.
Properties
IUPAC Name |
[2-(4-chloro-2-methylphenoxy)pyridin-3-yl]-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClF3N4O2/c1-15-13-17(24)5-6-19(15)33-21-18(3-2-8-28-21)22(32)31-11-9-30(10-12-31)20-7-4-16(14-29-20)23(25,26)27/h2-8,13-14H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIDKZLKRPZIIQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC2=C(C=CC=N2)C(=O)N3CCN(CC3)C4=NC=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClF3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
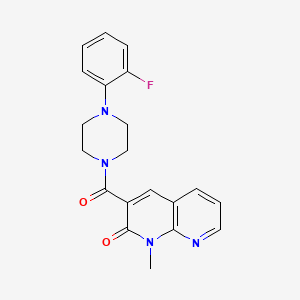

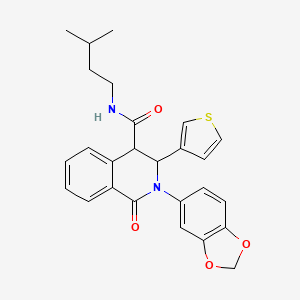
![2-[2-[[(E)-4-(Dimethylamino)but-2-enoyl]amino]ethyl]-N-methylpiperidine-1-carboxamide](/img/structure/B2447416.png)
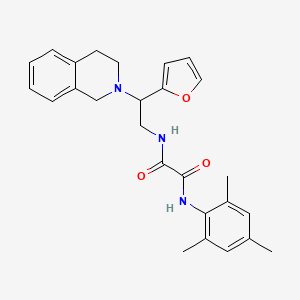
![4-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B2447419.png)
![3-[1-(pyridine-3-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione](/img/structure/B2447424.png)
![2-(4-methoxyphenyl)-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}acetamide](/img/structure/B2447425.png)
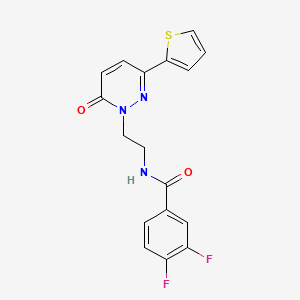

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[6-(4-methylphenyl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2447429.png)
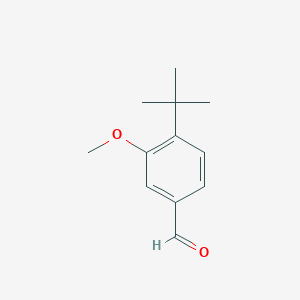

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(thiophen-3-yl)acetamide](/img/structure/B2447433.png)
